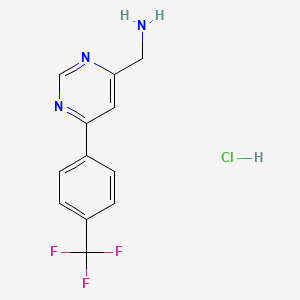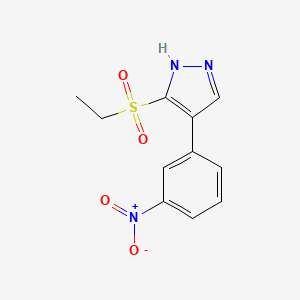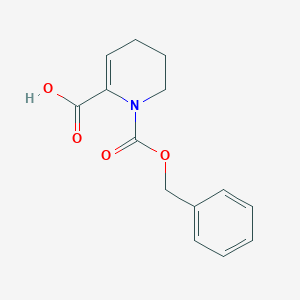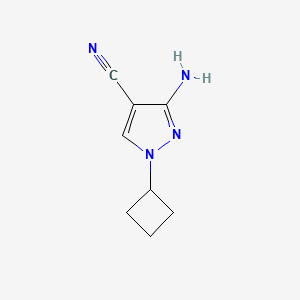
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine is a chemical compound that features a thiazole ring substituted with a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine typically involves the reaction of tetrahydropyran derivatives with thiazole precursors. One common method includes the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization in the presence of potassium hydroxide . The reaction conditions often require cooling and the use of dry pyridine as a solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-amine: A related compound with similar structural features.
5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol: Another compound with a tetrahydropyran group and a different heterocyclic ring.
Uniqueness
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine is unique due to its specific combination of a thiazole ring and a tetrahydropyran group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
5-(oxan-4-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H14N2OS/c10-9-11-6-8(13-9)5-7-1-3-12-4-2-7/h6-7H,1-5H2,(H2,10,11) |
InChI Key |
FHIIGBWFPHKVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)

![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)


![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)


![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)


![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)
